D-Sedoheptulose 7-phosphate

Description

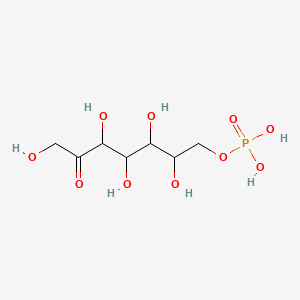

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2,3,4,5,7-pentahydroxy-6-oxoheptyl) dihydrogen phosphate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15O10P/c8-1-3(9)5(11)7(13)6(12)4(10)2-17-18(14,15)16/h4-8,10-13H,1-2H2,(H2,14,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDTUMPKOJBQPKX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C(C(=O)CO)O)O)O)O)OP(=O)(O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15O10P | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50863006 | |

| Record name | 7-O-Phosphonohept-2-ulose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50863006 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Central Role of D-Sedoheptulose 7-Phosphate in the Non-Oxidative Pentose Phosphate Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the pivotal role of D-Sedoheptulose 7-phosphate (S7P) in the non-oxidative branch of the pentose (B10789219) phosphate (B84403) pathway (PPP). S7P stands as a key seven-carbon keto-sugar phosphate, acting as a crucial intermediate in the interconversion of sugar phosphates that links the PPP with glycolysis.[1] Its metabolism is central to the production of precursors for nucleotide biosynthesis and the maintenance of cellular redox balance. This document provides a comprehensive overview of S7P's synthesis, conversion, and regulatory significance, supplemented with quantitative data, detailed experimental protocols, and visual pathway representations to support advanced research and drug development endeavors.

Synthesis and Conversion of this compound

In the non-oxidative PPP, this compound is synthesized and subsequently catabolized in reactions catalyzed by the enzymes transketolase and transaldolase, respectively. These reversible reactions allow the cell to adapt to varying metabolic needs for pentose phosphates and NADPH.[2]

Synthesis via Transketolase

This compound is formed by the action of transketolase (EC 2.2.1.1), a thiamine (B1217682) pyrophosphate (TPP)-dependent enzyme. Transketolase catalyzes the transfer of a two-carbon ketol unit from a ketose donor, xylulose 5-phosphate (Xu5P), to an aldose acceptor, ribose 5-phosphate (R5P).[3]

Reaction: Ribose 5-phosphate (5C) + Xylulose 5-phosphate (5C) ⇌ Sedoheptulose 7-phosphate (7C) + Glyceraldehyde 3-phosphate (3C)

Conversion via Transaldolase

Subsequently, this compound serves as a substrate for transaldolase (EC 2.2.1.2). This enzyme catalyzes the transfer of a three-carbon dihydroxyacetone group from S7P to glyceraldehyde 3-phosphate (G3P), an intermediate of glycolysis.[2] This reaction yields erythrose 4-phosphate (E4P), a precursor for the synthesis of aromatic amino acids, and fructose (B13574) 6-phosphate (F6P), which can re-enter the glycolytic pathway.

Reaction: Sedoheptulose 7-phosphate (7C) + Glyceraldehyde 3-phosphate (3C) ⇌ Erythrose 4-phosphate (4C) + Fructose 6-phosphate (6C)

Quantitative Data

The following tables summarize key quantitative data related to the enzymes that metabolize this compound and the intracellular concentrations of this important intermediate.

Enzyme Kinetic Parameters

Understanding the kinetic properties of transketolase and transaldolase is crucial for modeling metabolic flux and for the design of potential inhibitors.

| Enzyme | Organism/Tissue | Substrate | K_m_ (mM) | V_max_ (U/mg) | k_cat_ (s⁻¹) | Reference |

| Transketolase | Rat Liver | Ribose 5-phosphate | 0.3 | - | - | [4] |

| Rat Liver | Xylulose 5-phosphate | 0.5 | - | - | [4] | |

| Hepatoma 3924A | Ribose 5-phosphate | 0.3 | - | - | [4] | |

| Hepatoma 3924A | Xylulose 5-phosphate | 0.5 | - | - | [4] | |

| Transaldolase | Rat Liver | Erythrose 4-phosphate | 0.13 | - | - | [4] |

| Rat Liver | Fructose 6-phosphate | 0.30 - 0.35 | - | - | [4] | |

| Hepatoma 3924A | Erythrose 4-phosphate | 0.17 | - | - | [4] | |

| Hepatoma 3924A | Fructose 6-phosphate | 0.30 - 0.35 | - | - | [4] |

Note: V_max_ and k_cat_ values are often highly dependent on the purity of the enzyme preparation and the specific assay conditions, leading to variability in reported values. The table provides available K_m_ values for comparison.

Intracellular Concentrations of this compound

The concentration of S7P can vary significantly depending on the cell type and its metabolic state.

| Cell Type / Organism | Condition | Concentration (µM) | Reference |

| E. coli (WT) | Steady-state | ~100 | [5] |

| E. coli (ΔtktAB Δzwf + PKT overexpression) | Engineered | ~3000 | [5] |

| Human Lymphoblasts (Transaldolase-deficient) | Disease State | 16.03 (µmol/mg protein) | [6] |

| Human Fibroblasts (Transaldolase-deficient) | Disease State | 7.43 - 26.46 (µmol/mg protein) | [6] |

| Saccharomyces cerevisiae (Xylulose-fermenting) | Fermentation | Higher than glucose-fermenting | [7] |

| Hepatoma Hep G2 cells (G6PD-deficient) | Oxidative Stress | Lower than control | [8][9] |

Signaling Pathways and Experimental Workflows

Visualizing the metabolic pathways and experimental procedures is essential for a clear understanding of the complex processes involving this compound.

References

- 1. 13c-Metabolic Flux Analysis of the Pentose Phosphate Pathway Using GC-MS Analysis of RNA and Glycogen | AIChE [proceedings.aiche.org]

- 2. Transaldolase: from biochemistry to human disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ssi.shimadzu.com [ssi.shimadzu.com]

- 4. Aldolase Activity Assay Kit (Colorimetric) (ab196994) | Abcam [abcam.com]

- 5. Metabolic flux analysis: a comprehensive review on sample preparation, analytical techniques, data analysis, computational modelling, and main application areas - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. rsc.org [rsc.org]

- 8. Sedoheptulose-1,7-bisphospate Accumulation and Metabolic Anomalies in Hepatoma Cells Exposed to Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Sedoheptulose-1,7-bisphospate Accumulation and Metabolic Anomalies in Hepatoma Cells Exposed to Oxidative Stress - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biosynthesis of D-Sedoheptulose 7-Phosphate in Plants: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

D-Sedoheptulose 7-phosphate (S7P) is a pivotal intermediate in plant metabolism, centrally positioned at the intersection of the Calvin cycle and the pentose (B10789219) phosphate (B84403) pathway (PPP). Its synthesis is critical for photosynthetic carbon fixation and for providing precursors for various biosynthetic pathways. This technical guide provides an in-depth overview of the biosynthesis of S7P in plants, detailing the enzymatic reactions, regulatory mechanisms, and key experimental protocols for its study. Quantitative data on enzyme kinetics and metabolite concentrations are summarized, and relevant metabolic and experimental workflows are visualized using DOT language diagrams. This document is intended to serve as a comprehensive resource for researchers in plant biology, biochemistry, and drug development seeking to understand and manipulate this crucial metabolic nexus.

Introduction

This compound is a seven-carbon sugar phosphate that plays a vital role in the carbon-fixing reactions of photosynthesis and in the interconnecting reactions of the pentose phosphate pathway. In the chloroplasts of photosynthetic organisms, S7P is a key component of the regenerative phase of the Calvin cycle, which is responsible for the production of the CO2 acceptor molecule, ribulose-1,5-bisphosphate (RuBP). Beyond the Calvin cycle, S7P is an intermediate in the non-oxidative branch of the pentose phosphate pathway, a flexible metabolic route that generates NADPH for reductive biosynthesis and produces precursors for nucleotide and amino acid synthesis. The regulation of S7P synthesis is, therefore, intricately linked to the overall carbon and energy status of the plant cell.

Biosynthetic Pathways of this compound

In plants, this compound is primarily synthesized through two interconnected pathways: the Calvin-Benson-Bassham Cycle and the Pentose Phosphate Pathway.

The Calvin-Benson-Bassham Cycle

Within the stroma of the chloroplast, the Calvin cycle is the primary route for carbon fixation. S7P is formed in the regenerative phase of this cycle through the action of the enzyme sedoheptulose-1,7-bisphosphatase (SBPase) . This enzyme catalyzes the irreversible dephosphorylation of sedoheptulose-1,7-bisphosphate (SBP) to yield S7P and inorganic phosphate (Pi)[1][2]. SBPase is considered a key regulatory point in the Calvin cycle, and its activity can significantly influence the rate of photosynthetic carbon assimilation and plant growth[1][3][4].

The substrate for SBPase, sedoheptulose-1,7-bisphosphate, is generated by the condensation of dihydroxyacetone phosphate (DHAP) and erythrose 4-phosphate (E4P), a reaction catalyzed by aldolase .

The Pentose Phosphate Pathway

The pentose phosphate pathway (PPP) is a central metabolic pathway that operates in the cytosol and plastids of plant cells. The non-oxidative branch of the PPP involves a series of reversible sugar phosphate interconversions. In this pathway, S7P is synthesized through the action of two key enzymes: transketolase and transaldolase .

-

Transketolase catalyzes the transfer of a two-carbon ketol group from a ketose donor to an aldose acceptor. One of the key reactions involving transketolase in the formation of S7P is the transfer of a two-carbon unit from xylulose 5-phosphate (Xu5P) to ribose 5-phosphate (R5P), yielding S7P and glyceraldehyde 3-phosphate (GAP)[5][6].

-

Transaldolase catalyzes the transfer of a three-carbon dihydroxyacetone group from a ketose donor to an aldose acceptor. It can synthesize S7P by transferring a three-carbon unit from fructose (B13574) 6-phosphate (F6P) to erythrose 4-phosphate (E4P), producing S7P and glyceraldehyde 3-phosphate (GAP)[7][8].

Key Enzymes and Their Regulation

The biosynthesis of S7P is tightly regulated through the modulation of the key enzymes involved.

-

Sedoheptulose-1,7-bisphosphatase (SBPase): The activity of this Calvin cycle enzyme is primarily regulated by light through the ferredoxin-thioredoxin system[2]. In the light, photosynthetically reduced ferredoxin activates thioredoxin, which in turn reduces and activates SBPase by breaking a regulatory disulfide bond[2]. SBPase activity is also influenced by the concentrations of its substrate (SBP) and products (S7P and Pi), as well as other stromal metabolites.

-

Transketolase and Transaldolase: The activities of these PPP enzymes are generally considered to be regulated by the availability of their substrates. The reversible nature of the reactions they catalyze allows for metabolic flux to be directed according to the cell's needs for NADPH, pentose phosphates, or glycolytic intermediates.

Quantitative Data

Enzyme Purification

A summary of a typical purification of sedoheptulose-1,7-bisphosphatase from spinach leaves is presented below.

| Purification Step | Total Protein (mg) | Total Activity (units) | Specific Activity (units/mg) | Yield (%) | Purification (-fold) |

| Chloroplast Stromal Extract | 1200 | 120 | 0.1 | 100 | 1 |

| DEAE-Fractogel | 180 | 90 | 0.5 | 75 | 5 |

| Sephadex G-200 | 30 | 60 | 2.0 | 50 | 20 |

| Blue B Dye-Matrix Affinity | 2.4 | 48 | 20.0 | 40 | 200 |

Table 1: Purification of Sedoheptulose-1,7-bisphosphatase from Spinach Chloroplasts.[9][10]

Enzyme Kinetic Parameters

The kinetic properties of the key enzymes in S7P biosynthesis have been characterized in several plant species.

| Enzyme | Plant Species | Substrate | Km (µM) | Vmax (µmol/min/mg protein) | Reference |

| SBPase | Spinacia oleracea (Spinach) | Sedoheptulose-1,7-bisphosphate | 25 | 65 | [11][12] |

| Transketolase | Bacillus methanolicus (recombinant) | Xylulose 5-phosphate | 150 ± 4 | 34 ± 1 | [13] |

| Ribose 5-phosphate | - | - | [13] | ||

| Transketolase | Escherichia coli (recombinant) | Xylulose 5-phosphate | 160 | 50.4 | [14] |

| Ribose 5-phosphate | 1400 | - | [14] | ||

| Erythrose 4-phosphate | 90 | - | [14] | ||

| Sedoheptulose (B1238255) 7-phosphate | 4000 | - | [14] | ||

| Transaldolase | Tomato (Lycopersicon esculentum) | Fructose 6-phosphate & Erythrose 4-phosphate | Non-Michaelis-Menten kinetics | - | [7][15] |

Table 2: Kinetic Parameters of Key Enzymes in this compound Biosynthesis.

Metabolite Concentrations

The concentration of S7P and related metabolites can vary depending on the plant species, tissue, and environmental conditions.

| Metabolite | Plant Species/Condition | Concentration (nmol/g FW) | Reference |

| Sedoheptulose 7-phosphate | Nicotiana tabacum (Tobacco), Light | ~15-25 | [16] |

| Nicotiana tabacum (Tobacco), Dark | ~5-10 | [16] | |

| Sedoheptulose | Kalanchoë pinnata, 200mM Sucrose | Increased from 6.7 mM to 15.5 mM | [17] |

| D-Ribose 5-phosphate | Tea (Camellia sinensis), P-deficient, all light conditions | Increased from 2.13 to 8.78 | [6] |

Table 3: Concentrations of this compound and Related Metabolites in Plant Tissues.

Experimental Protocols

Chloroplast Isolation from Spinach Leaves

This protocol describes a method for isolating intact chloroplasts, which are essential for studying the Calvin cycle enzymes in their native environment.

Materials:

-

Fresh spinach leaves

-

Grinding buffer (e.g., 330 mM sorbitol, 50 mM HEPES-KOH pH 7.6, 2 mM EDTA, 1 mM MgCl₂, 5 mM ascorbate)

-

Percoll solution (e.g., 40% and 80% Percoll in grinding buffer)

-

Resuspension buffer (e.g., grinding buffer without ascorbate)

-

Blender, cheesecloth, centrifuge, and refrigerated tubes

Procedure:

-

Wash and de-rib fresh spinach leaves.

-

Homogenize the leaves in ice-cold grinding buffer using a blender with short bursts.

-

Filter the homogenate through several layers of cheesecloth into a chilled beaker.

-

Centrifuge the filtrate at a low speed (e.g., 1,000 x g for 1 min) to pellet the chloroplasts.

-

Gently resuspend the pellet in a small volume of grinding buffer.

-

Layer the resuspended chloroplasts onto a discontinuous Percoll gradient (e.g., 40% on top of 80%).

-

Centrifuge at a higher speed (e.g., 2,500 x g for 10 min). Intact chloroplasts will band at the interface of the two Percoll layers.

-

Carefully collect the intact chloroplast band and wash with resuspension buffer to remove the Percoll.

-

Pellet the chloroplasts by centrifugation and resuspend in a minimal volume of resuspension buffer.

-

Determine chloroplast integrity and concentration using a hemocytometer and light microscopy.

Sedoheptulose-1,7-bisphosphatase (SBPase) Activity Assay (Spectrophotometric)

This assay measures the activity of SBPase by coupling the production of S7P to the oxidation of NADH.

Principle:

SBPase produces S7P, which is then converted through a series of coupled enzymatic reactions to glyceraldehyde 3-phosphate (GAP). The oxidation of GAP is coupled to the reduction of NAD⁺ to NADH, which can be monitored by the change in absorbance at 340 nm.

Reagents:

-

Assay buffer (e.g., 100 mM Tris-HCl pH 8.0, 10 mM MgCl₂, 5 mM DTT)

-

Sedoheptulose-1,7-bisphosphate (substrate)

-

Coupling enzymes: Transaldolase, Transketolase, Triosephosphate isomerase, Glycerol-3-phosphate dehydrogenase

-

NADH

Procedure:

-

Prepare a reaction mixture containing assay buffer, NADH, and the coupling enzymes.

-

Add the plant extract or purified SBPase to the reaction mixture and incubate for a few minutes to allow for the reduction of any endogenous substrates.

-

Initiate the reaction by adding sedoheptulose-1,7-bisphosphate.

-

Monitor the decrease in absorbance at 340 nm over time using a spectrophotometer.

-

Calculate the enzyme activity based on the rate of NADH oxidation and the molar extinction coefficient of NADH.

Transketolase Activity Assay (Spectrophotometric)

This assay measures transketolase activity by coupling the reaction to the oxidation of NADH.

Principle:

Transketolase catalyzes the conversion of xylulose 5-phosphate and ribose 5-phosphate to glyceraldehyde 3-phosphate (GAP) and sedoheptulose 7-phosphate. The GAP produced is then reduced to glycerol-3-phosphate with the concomitant oxidation of NADH to NAD⁺, which is monitored at 340 nm[5][18][19][20].

Reagents:

-

Assay buffer (e.g., 50 mM Tris-HCl pH 7.6, 5 mM MgCl₂)

-

Xylulose 5-phosphate and Ribose 5-phosphate (substrates)

-

Thiamine (B1217682) pyrophosphate (TPP, cofactor)

-

Coupling enzymes: Triosephosphate isomerase, Glycerol-3-phosphate dehydrogenase

-

NADH

Procedure:

-

Prepare a reaction mixture containing assay buffer, MgCl₂, TPP, NADH, and the coupling enzymes.

-

Add the plant extract or purified transketolase to the mixture.

-

Initiate the reaction by adding the substrates (xylulose 5-phosphate and ribose 5-phosphate).

-

Monitor the decrease in absorbance at 340 nm.

-

Calculate the activity based on the rate of NADH oxidation.

Transaldolase Activity Assay (Spectrophotometric)

This assay measures transaldolase activity through a coupled enzymatic reaction leading to NADH oxidation.

Principle:

Transaldolase catalyzes the reaction between fructose 6-phosphate and erythrose 4-phosphate to produce sedoheptulose 7-phosphate and glyceraldehyde 3-phosphate (GAP). The GAP is then converted and reduced as described in the transketolase assay, with the oxidation of NADH monitored at 340 nm[21].

Reagents:

-

Assay buffer (e.g., 67 mM Glycylglycine pH 7.7)

-

Fructose 6-phosphate and Erythrose 4-phosphate (substrates)

-

Coupling enzymes: Triosephosphate isomerase, α-Glycerophosphate dehydrogenase

-

NADH

Procedure:

-

Combine assay buffer, NADH, and coupling enzymes in a cuvette.

-

Add the plant extract or purified transaldolase.

-

Start the reaction by adding the substrates (fructose 6-phosphate and erythrose 4-phosphate).

-

Record the decrease in absorbance at 340 nm over time.

-

Calculate the enzyme activity from the rate of NADH oxidation.

Quantification of this compound by LC-MS/MS

This method allows for the sensitive and specific quantification of S7P and other sugar phosphates in plant extracts.

Principle:

Liquid chromatography (LC) separates the metabolites in the plant extract, and tandem mass spectrometry (MS/MS) provides highly specific detection and quantification based on the mass-to-charge ratio of the parent ion and its characteristic fragment ions[16][22][23].

Procedure:

-

Metabolite Extraction:

-

Flash-freeze plant tissue in liquid nitrogen to quench metabolism.

-

Homogenize the frozen tissue in a cold extraction solvent (e.g., a mixture of methanol, chloroform, and water).

-

Centrifuge to pellet debris and collect the polar phase containing the sugar phosphates.

-

Dry the extract under vacuum.

-

-

LC-MS/MS Analysis:

-

Reconstitute the dried extract in a suitable solvent for LC injection.

-

Separate the metabolites using a suitable LC column (e.g., a mixed-mode or HILIC column) and a gradient of aqueous and organic mobile phases.

-

Introduce the eluent into the mass spectrometer.

-

Operate the mass spectrometer in negative ion mode and use multiple reaction monitoring (MRM) to detect the specific precursor-to-product ion transitions for S7P and other target metabolites.

-

-

Quantification:

-

Generate a standard curve using known concentrations of authentic S7P standard.

-

Include an internal standard (e.g., a stable isotope-labeled version of S7P) in the samples to correct for matrix effects and variations in extraction and injection.

-

Calculate the concentration of S7P in the samples by comparing their peak areas to the standard curve.

-

Visualization of Pathways and Workflows

Biosynthesis of this compound in the Calvin Cycle

Caption: S7P synthesis in the Calvin cycle.

Biosynthesis of this compound in the Pentose Phosphate Pathway

Caption: S7P synthesis in the Pentose Phosphate Pathway.

Experimental Workflow for SBPase Activity Assay

Caption: Workflow for SBPase activity assay.

Conclusion

The biosynthesis of this compound is a cornerstone of plant carbon metabolism, with critical roles in both primary production and the generation of essential metabolic precursors. A thorough understanding of the enzymes and pathways involved in its synthesis, as well as robust experimental methods for their study, are essential for advancing our knowledge of plant physiology and for developing strategies to enhance crop productivity and resilience. This technical guide provides a comprehensive resource to aid researchers in this endeavor, offering detailed protocols, quantitative data, and visual representations of the core concepts. Further research into the intricate regulatory networks governing S7P metabolism will undoubtedly uncover new avenues for the targeted manipulation of plant growth and development.

References

- 1. researchgate.net [researchgate.net]

- 2. upcommons.upc.edu [upcommons.upc.edu]

- 3. Sedoheptulose-bisphosphatase - Wikipedia [en.wikipedia.org]

- 4. Frontiers | Overexpression of Sedoheptulose-1,7-Bisphosphatase Enhances Photosynthesis in Chlamydomonas reinhardtii and Has No Effect on the Abundance of Other Calvin-Benson Cycle Enzymes [frontiersin.org]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. New insights into plant transaldolase. | Semantic Scholar [semanticscholar.org]

- 8. mdpi.com [mdpi.com]

- 9. Isolation and purification of chloroplastic spinach (Spinacia oleracea) sedoheptulose-1,7-bisphosphatase - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. pH and kinetic studies of chloroplast sedoheptulose-1,7-bisphosphatase from spinach (Spinacia oleracea) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Characterization of two transketolases encoded on the chromosome and the plasmid pBM19 of the facultative ribulose monophosphate cycle methylotroph Bacillus methanolicus - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Transketolase A of Escherichia coli K12. Purification and properties of the enzyme from recombinant strains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. New insights into plant transaldolase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Metabolite profiling of Calvin cycle intermediates by HPLC-MS using mixed-mode stationary phases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. academic.oup.com [academic.oup.com]

- 18. Erythrocyte transketolase activity coefficient (ETKAC) assay protocol for the assessment of thiamine status - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Erythrocyte transketolase activity coefficient (ETKAC) assay protocol for the assessment of thiamine status - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. sigmaaldrich.com [sigmaaldrich.com]

- 22. researchgate.net [researchgate.net]

- 23. LC-MS/MS Method Package for Primary Metabolites : Shimadzu (United Kingdom) [shimadzu.co.uk]

D-Sedoheptulose 7-Phosphate: A Pivotal Precursor for Secondary Metabolite Biosynthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

D-Sedoheptulose 7-phosphate (S7P) is a key intermediate in the pentose (B10789219) phosphate (B84403) pathway (PPP), a fundamental component of cellular metabolism.[1] While the PPP is primarily recognized for its role in generating NADPH and precursors for nucleotide biosynthesis, S7P also serves as a critical branch point, diverting carbon flux towards the synthesis of a diverse array of secondary metabolites. These specialized compounds, which are not directly involved in the normal growth or development of an organism, often possess significant biological activities, making them attractive starting points for drug discovery and development.[2] This technical guide provides a comprehensive overview of S7P's role as a precursor for secondary metabolites, detailing the underlying biochemical pathways, presenting quantitative data on metabolite levels, and offering detailed experimental protocols for the analysis of S7P and related compounds. The information presented herein is intended to equip researchers, scientists, and drug development professionals with the knowledge and tools necessary to explore and exploit S7P-derived pathways for the discovery and production of novel bioactive molecules.

The Central Role of this compound in Primary Metabolism

This compound is a seven-carbon sugar phosphate that occupies a central position in the non-oxidative branch of the pentose phosphate pathway.[3] The PPP runs in parallel to glycolysis and is crucial for maintaining cellular redox balance and providing essential building blocks for biosynthesis.[4]

The two main phases of the PPP are:

-

The Oxidative Phase: This phase is characterized by the conversion of glucose 6-phosphate to ribulose 5-phosphate, with the concomitant production of two molecules of NADPH.[1] NADPH is a critical reducing agent for a variety of anabolic reactions and for protecting the cell against oxidative stress.[5]

-

The Non-Oxidative Phase: In this phase, a series of reversible reactions interconvert various sugar phosphates.[5] Key enzymes in this phase are transketolase and transaldolase, which catalyze the transfer of two- and three-carbon units, respectively.[6] It is within this phase that S7P is both synthesized and consumed. Transketolase transfers a two-carbon unit from xylulose 5-phosphate to ribose 5-phosphate to generate glyceraldehyde 3-phosphate and S7P. Subsequently, transaldolase transfers a three-carbon unit from S7P to glyceraldehyde 3-phosphate, yielding erythrose 4-phosphate (E4P) and fructose (B13574) 6-phosphate.[6]

The interconnectivity of the non-oxidative PPP with glycolysis allows the cell to adapt the output of the PPP to its specific metabolic needs, whether it be NADPH, ribose 5-phosphate for nucleotide synthesis, or erythrose 4-phosphate as a precursor for aromatic amino acids and other secondary metabolites.[5]

S7P as a Precursor for Diverse Secondary Metabolites

The role of S7P as a precursor extends to a variety of secondary metabolite classes, including aromatic amino acids (via the shikimate pathway), antibiotics, and other specialized compounds.

The Shikimate Pathway: A Gateway to Aromatic Compounds

The shikimate pathway is a seven-step metabolic route utilized by bacteria, archaea, fungi, algae, and plants for the biosynthesis of the aromatic amino acids phenylalanine, tyrosine, and tryptophan.[7] This pathway is absent in mammals, making it an attractive target for the development of herbicides and antimicrobial agents. The pathway commences with the condensation of phosphoenolpyruvate (B93156) (PEP), an intermediate of glycolysis, and erythrose 4-phosphate (E4P), which is directly produced from the action of transaldolase on S7P.[8] This initial reaction, catalyzed by 3-deoxy-D-arabino-heptulosonate-7-phosphate (DAHP) synthase, commits carbon flow to the synthesis of a vast array of aromatic compounds, including flavonoids, lignins, and many alkaloids.[9][10]

Heptose-Containing Antibiotics: Septacidin (B1681074) and Hygromycin B

Direct evidence for S7P as a precursor for complex secondary metabolites comes from studies on the biosynthesis of antibiotics containing seven-carbon sugar moieties.[11][12]

-

Septacidin: This nucleoside antibiotic, which exhibits antitumor and antifungal activities, contains an L-heptopyranose moiety.[11] In vivo and in vitro experiments have demonstrated that a series of enzymes (SepB, SepL, and SepC) in the septacidin biosynthetic gene cluster convert S7P to ADP-L-glycero-β-D-manno-heptose, a key activated intermediate in septacidin biosynthesis.[12]

-

Hygromycin B: This aminoglycoside antibiotic, used as an anthelmintic agent, contains a D-heptopyranose unit.[11] The biosynthesis of this moiety also originates from S7P. An isomerase, HygP, acts on S7P, initiating a pathway that leads to the formation of the D-heptopyranose component of hygromycin B.[12]

The discovery that S7P is a common precursor for both L- and D-heptoses in these antibiotics highlights the versatility of this intermediate in generating structural diversity in natural products.[12]

Quantitative Analysis of S7P and Related Metabolites

Understanding the flux through the PPP and the pool sizes of its intermediates is crucial for metabolic engineering efforts aimed at overproducing S7P-derived secondary metabolites. Several analytical techniques are employed for the quantification of S7P and other sugar phosphates.

| Metabolite | Analytical Method | Sample Matrix | Reported Concentration/Abundance | Reference |

| This compound | LC-MS/MS | Human Blood Spots | Detectable, increased in transaldolase deficiency | [13][14][15] |

| This compound | LC-MS/MS | E. coli | ~0.1 mM (WT) to ~3 mM (ΔtktAB Δzwf with PKT overexpression) | [16] |

| Pentose Phosphates | LC-MS/MS | Human Blood Spots | Detectable | [13][14][15] |

| Hexose 6-Phosphates | LC-MS/MS | Human Blood Spots | Detectable | [13][14][15] |

| PPP Intermediates (S7P, R5P, etc.) | LC-MS | Clear Cell-Renal Cell Carcinoma vs. Normal Renal Cells | Significantly higher in ccRCC tissue | [17] |

Table 1: Quantitative Data on S7P and Related PPP Intermediates

Metabolic flux analysis (MFA) using stable isotope tracers, such as ¹³C-labeled glucose, is a powerful technique to quantify the rate of metabolic reactions (fluxes) within a biological system.[18][19] By tracing the path of labeled carbon atoms through the metabolic network, researchers can gain a quantitative understanding of the activity of pathways like the PPP.[20]

| Flux Parameter | Description | Illustrative Value (Normalized to Glucose Uptake of 100) | Reference |

| Glucose Uptake Rate | Rate of glucose import from media | 100 (Reference) | [20] |

| G6P -> Oxidative PPP | Flux into the oxidative branch of the PPP | 15 ± 2 | [20] |

| Transketolase (TKT) | Reversible flux of TKT reactions | Net: 5 ± 1 (towards glycolysis) | [20] |

| Transaldolase (TALDO) | Reversible flux of TALDO reactions | Net: 3 ± 0.5 (towards glycolysis) | [20] |

| E4P -> Aromatic AAs | Anabolic flux from E4P | 0.5 ± 0.1 | [20] |

Table 2: Illustrative Metabolic Fluxes Through the Central Carbon Metabolism, Including the PPP, in a Mammalian Cell Line

Experimental Protocols

Protocol 1: Extraction of PPP Intermediates from Cell Cultures for LC-MS/MS Analysis

This protocol provides a general method for quenching metabolism and extracting polar metabolites, including S7P, from adherent cell cultures.

Materials:

-

Cell culture plates

-

Phosphate-buffered saline (PBS), ice-cold

-

Methanol/water (80:20, v/v), pre-chilled to -80°C

-

Cell scraper

-

Microcentrifuge tubes, pre-chilled

-

Centrifuge capable of 4°C and >15,000 x g

-

Dry ice

Procedure:

-

Aspirate the culture medium from the cells.

-

Quickly wash the cell monolayer once with ice-cold PBS to remove extracellular metabolites.[21]

-

Immediately add the -80°C 80% methanol/water solution to the cells (e.g., 1 mL for a well of a 6-well plate) to quench metabolic activity.[21]

-

Place the plate on dry ice for 10-15 minutes to freeze-lyse the cells.[21]

-

Scrape the frozen cell lysate and transfer it to a pre-chilled microcentrifuge tube.[21]

-

Centrifuge the tubes at high speed (>15,000 x g) at 4°C for 10-15 minutes to pellet protein and cell debris.[21]

-

Carefully transfer the supernatant containing the polar metabolites to a new pre-chilled tube.

-

The extract is now ready for LC-MS/MS analysis. If not analyzed immediately, store at -80°C.

Protocol 2: General Workflow for ¹³C-Metabolic Flux Analysis (¹³C-MFA)

This protocol outlines the key steps for conducting a ¹³C-MFA experiment to quantify fluxes through the PPP.

Detailed Steps:

-

Cell Culture and Isotope Labeling:

-

Culture cells in a defined medium containing a ¹³C-labeled substrate, such as [U-¹³C₆]glucose or [1,2-¹³C₂]glucose.[17]

-

The labeling duration should be sufficient to achieve a metabolic and isotopic steady state.

-

-

Metabolite Extraction:

-

Rapidly quench metabolic activity and extract metabolites as described in Protocol 1.

-

-

Mass Spectrometry Analysis:

-

Data Analysis and Flux Calculation:

-

Process the raw mass spectrometry data to determine the fractional distribution of mass isotopomers for each metabolite.[20]

-

Correct for the natural abundance of ¹³C and other heavy isotopes.[20]

-

Use specialized software to fit the experimental MIDs to a metabolic network model and calculate the metabolic fluxes.

-

Metabolic Engineering Strategies

The understanding of S7P's role as a key precursor has opened up avenues for metabolic engineering to enhance the production of valuable secondary metabolites. Strategies often focus on increasing the carbon flux towards S7P and the subsequent pathways.

-

Overexpression of PPP Enzymes: Overexpressing key enzymes in the PPP, such as transketolase and transaldolase, can potentially increase the pool size of S7P and E4P.[22] For instance, overexpression of ribose 5-phosphate isomerase and ribulose 5-phosphate 3-epimerase in Synechocystis sp. PCC 6803 led to a 2.3-fold improvement in limonene (B3431351) (an isoprenoid) productivity.[23]

-

Blocking Competing Pathways: Deleting or downregulating genes encoding enzymes that pull precursors away from the desired pathway can redirect carbon flux.

-

Relieving Feedback Inhibition: The shikimate pathway, for example, is often subject to feedback inhibition by the aromatic amino acids.[9] Engineering feedback-resistant enzymes can lead to increased product titers.

Conclusion and Future Perspectives

This compound is a metabolically versatile intermediate that serves as a crucial link between primary and secondary metabolism. Its role as a precursor to the vast array of aromatic compounds via the shikimate pathway and to specific classes of antibiotics demonstrates its importance in the biosynthesis of bioactive natural products. The continued development of advanced analytical techniques, such as high-resolution mass spectrometry and stable isotope-based metabolic flux analysis, will further elucidate the intricate regulation of S7P-derived pathways. This knowledge, coupled with the power of synthetic biology and metabolic engineering, will undoubtedly pave the way for the rational design of microbial cell factories for the sustainable production of valuable secondary metabolites for pharmaceutical, agricultural, and industrial applications. The exploration of the "sedoheptulome" holds immense promise for uncovering novel natural products and for developing innovative solutions to pressing societal challenges.

References

- 1. The return of metabolism: biochemistry and physiology of the pentose phosphate pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Secondary metabolite - Wikipedia [en.wikipedia.org]

- 3. Human Metabolome Database: Showing metabocard for this compound (HMDB0001068) [hmdb.ca]

- 4. Pentose phosphate pathway - Wikipedia [en.wikipedia.org]

- 5. The pentose phosphate pathway in health and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Advances in Analyzing Pentose Phosphate Pathway Metabolites [metabolomics.creative-proteomics.com]

- 7. Shikimate pathway - Wikipedia [en.wikipedia.org]

- 8. The shikimate pathway: gateway to metabolic diversity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Metabolic Engineering of the Shikimate Pathway for Production of Aromatics and Derived Compounds—Present and Future Strain Construction Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. d-Sedoheptulose-7-phosphate is a common precursor for the heptoses of septacidin and hygromycin B - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pnas.org [pnas.org]

- 13. scispace.com [scispace.com]

- 14. [PDF] Profiling of pentose phosphate pathway intermediates in blood spots by tandem mass spectrometry: application to transaldolase deficiency. | Semantic Scholar [semanticscholar.org]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. benchchem.com [benchchem.com]

- 18. benchchem.com [benchchem.com]

- 19. Pentose Phosphate Pathway Metabolic Flux Analysis - Creative Proteomics MFA [creative-proteomics.com]

- 20. benchchem.com [benchchem.com]

- 21. benchchem.com [benchchem.com]

- 22. Metabolic engineering of pentose phosphate pathway in Ralstoniaeutropha for enhanced biosynthesis of poly-beta-hydroxybutyrate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. "Metabolic engineering of the pentose phosphate pathway for enhanced l" by Po-Cheng Lin, Rajib Saha et al. [digitalcommons.unl.edu]

The Discovery and History of D-Sedoheptulose 7-Phosphate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

D-Sedoheptulose 7-phosphate (S-7-P) is a pivotal intermediate in central carbon metabolism, primarily recognized for its role in the non-oxidative branch of the pentose (B10789219) phosphate (B84403) pathway (PPP). Its discovery in the mid-20th century was a crucial step in unraveling the intricate network of carbohydrate interconversions. This technical guide provides a comprehensive overview of the discovery and history of S-7-P, detailing the seminal experiments that led to its identification and characterization. It further explores the enzymatic reactions governing its synthesis and degradation, its broader roles in secondary metabolism, and presents key experimental protocols and quantitative data for researchers in the field.

Introduction: The Quest to Understand Glucose Metabolism

The early 20th century witnessed a surge in research aimed at elucidating the metabolic fate of glucose beyond the well-established glycolytic pathway. Pioneering work by scientists like Otto Warburg and Fritz Lipmann in the 1930s laid the groundwork for understanding alternative routes of glucose oxidation.[1] This research led to the initial discovery of the pentose phosphate pathway (PPP), also known as the phosphogluconate pathway or hexose (B10828440) monophosphate shunt, a metabolic sequence critical for generating NADPH and precursor molecules for nucleotide biosynthesis.[2][3] It was within this context of exploring the intricate web of sugar phosphate transformations that this compound was discovered.

The Discovery of a Novel Heptose Phosphate

The identification of this compound is credited to the meticulous work of Bernard L. Horecker and his colleagues, P. Z. Smyrniotis and H. Klenow, in the early 1950s. Their research focused on the enzymatic conversion of pentose phosphates to hexose phosphates, a key puzzle in the non-oxidative branch of the PPP.

In their landmark 1953 paper, "The formation of sedoheptulose (B1238255) phosphate," Horecker's group provided definitive evidence for the existence and structure of this novel seven-carbon sugar phosphate.[4][5][6][7] Their experiments demonstrated that the incubation of ribose 5-phosphate with a partially purified enzyme fraction from rat liver resulted in the formation of a previously unidentified heptose phosphate, which they identified as sedoheptulose 7-phosphate.[8]

Key Experiments in the Discovery of S-7-P

The discovery of S-7-P was not a single event but rather the culmination of a series of carefully designed experiments. The primary techniques employed at the time included:

-

Paper Chromatography: This was a cornerstone technique for separating and identifying different sugar phosphates based on their differential migration on a paper support with a specific solvent system. Horecker's team used this method to isolate the novel heptose phosphate from the reaction mixture.

-

Colorimetric Assays: Specific chemical reactions that produce a colored product in the presence of a particular functional group were used to quantify the sugars. For instance, the cysteine-carbazole reaction was used to detect and quantify heptoses.

-

Enzymatic Assays: The researchers used known enzymes to deduce the structure of the new compound. For example, the consumption of the isolated heptose phosphate by specific enzymes helped to confirm its identity and phosphorylation state.

The Central Role of S-7-P in the Pentose Phosphate Pathway

The discovery of S-7-P was instrumental in completing the map of the non-oxidative pentose phosphate pathway. It was established that S-7-P is a key intermediate in the carbon-shuffling reactions catalyzed by two crucial enzymes: transketolase and transaldolase.[9]

-

Transketolase: This thiamine (B1217682) pyrophosphate (TPP)-dependent enzyme catalyzes the transfer of a two-carbon ketol group. In one key reaction, transketolase transfers a two-carbon unit from xylulose 5-phosphate to ribose 5-phosphate, generating S-7-P and glyceraldehyde 3-phosphate.[10]

-

Transaldolase: This enzyme catalyzes the transfer of a three-carbon dihydroxyacetone group. Transaldolase transfers this unit from S-7-P to glyceraldehyde 3-phosphate, yielding erythrose 4-phosphate and fructose (B13574) 6-phosphate.

These reversible reactions allow the cell to interconvert three-, four-, five-, six-, and seven-carbon sugars to meet its metabolic needs for nucleotide synthesis, aromatic amino acid synthesis, and glycolysis/gluconeogenesis.

Beyond the Pentose Phosphate Pathway: S-7-P in Secondary Metabolism

For a long time, the significance of S-7-P was thought to be confined to the PPP. However, more recent research has unveiled its crucial role as a precursor for a diverse array of secondary metabolites with important biological activities. This has opened up new avenues for drug development and biotechnology.

-

Antibiotic Biosynthesis: S-7-P is a key building block for the heptose moieties of several antibiotics, including septacidin (B1681074) and hygromycin B.[11]

-

Lipopolysaccharide (LPS) Synthesis: In Gram-negative bacteria, the enzyme this compound isomerase (GmhA) converts S-7-P to D-glycero-D-manno-heptose 7-phosphate, a critical step in the biosynthesis of the core region of LPS.[3][12][13]

-

Natural Sunscreens: Sedoheptulose 7-phosphate cyclases are enzymes that convert S-7-P into cyclic compounds that serve as precursors for mycosporine-like amino acids (MAAs), which act as natural sunscreens in various organisms.

Quantitative Data

Understanding the quantitative aspects of S-7-P metabolism is crucial for researchers. The following table summarizes available data on the intracellular concentrations of S-7-P and the kinetic parameters of the key enzymes involved in its metabolism.

| Parameter | Organism/Tissue | Value | Reference |

| Intracellular Concentration | |||

| Sedoheptulose 7-phosphate | E. coli (wild-type) | ~0.1 mM | [14] |

| Sedoheptulose 7-phosphate | E. coli (ΔtktAB Δzwf) | ~3 mM | [14] |

| Sedoheptulose 7-phosphate | Human fibroblasts | 0.31-1.14 µmol/mg protein | [15] |

| Sedoheptulose 7-phosphate | Human lymphoblasts | 0.61-2.09 µmol/mg protein | [15] |

| Enzyme Kinetics | |||

| Transketolase | |||

| Km for Sedoheptulose 7-phosphate | Saccharomyces cerevisiae | 0.04 mM | |

| Km for Glyceraldehyde 3-phosphate | Saccharomyces cerevisiae | 0.03 mM | |

| Transaldolase | |||

| Km for Sedoheptulose 7-phosphate | E. coli | 0.019 mM | |

| Km for Glyceraldehyde 3-phosphate | E. coli | 0.083 mM | |

| Sedoheptulose-7-Phosphate Isomerase (GmhA) | |||

| Km for Sedoheptulose 7-phosphate | E. coli | 0.12 mM | |

| kcat | E. coli | 1.8 s-1 |

Note: Kinetic parameters can vary depending on the specific experimental conditions (pH, temperature, co-factor concentrations).

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of this compound.

Enzymatic Synthesis and Isolation of this compound (Adapted from Horecker et al., 1953)

This protocol describes a method for the enzymatic synthesis of S-7-P from ribose 5-phosphate, followed by its isolation using paper chromatography, reflecting the original discovery approach.

Materials:

-

Ribose 5-phosphate solution (e.g., 0.1 M)

-

Rat liver enzyme preparation (partially purified fraction containing transketolase and transaldolase)

-

Tris-HCl buffer (pH 7.5)

-

Whatman No. 1 chromatography paper

-

Chromatography solvent: n-butanol, acetic acid, water (4:1:5, v/v/v, upper phase)

-

Spray reagent for sugar phosphates (e.g., molybdate (B1676688) spray)

-

Cysteine-carbazole reagent for heptose determination

Procedure:

-

Enzymatic Reaction:

-

In a reaction tube, combine ribose 5-phosphate, Tris-HCl buffer, and the rat liver enzyme preparation.

-

Incubate the mixture at 37°C for a defined period (e.g., 2 hours).

-

Stop the reaction by adding a protein precipitating agent (e.g., trichloroacetic acid) and centrifuge to remove the precipitated protein.

-

-

Paper Chromatography:

-

Spot the supernatant from the reaction mixture onto a sheet of Whatman No. 1 paper.

-

Develop the chromatogram using the n-butanol, acetic acid, water solvent system in a descending chromatography setup for 16-24 hours.

-

Air-dry the chromatogram thoroughly.

-

-

Visualization and Isolation:

-

Spray the chromatogram with a molybdate spray reagent and heat to visualize the phosphate-containing compounds. S-7-P will appear as a distinct spot.

-

Identify the S-7-P spot based on its migration relative to known standards.

-

For preparative isolation, run an unstained parallel chromatogram, cut out the region corresponding to the S-7-P spot, and elute the compound from the paper using water.

-

-

Quantification:

-

Quantify the eluted S-7-P using the cysteine-carbazole colorimetric assay, which is specific for heptoses.

-

Spectrophotometric Assay for Transketolase Activity

This continuous spectrophotometric assay measures the activity of transketolase by coupling the formation of glyceraldehyde 3-phosphate to the oxidation of NADH.[1][16][17][18][19]

Materials:

-

Assay buffer: e.g., 50 mM Tris-HCl, pH 7.6

-

Xylulose 5-phosphate (substrate)

-

Ribose 5-phosphate (substrate)

-

Thiamine pyrophosphate (TPP, cofactor)

-

MgCl2 (cofactor)

-

NADH

-

Triosephosphate isomerase (coupling enzyme)

-

Glycerol-3-phosphate dehydrogenase (coupling enzyme)

-

Transketolase enzyme sample

Procedure:

-

Prepare a reaction mixture in a cuvette containing the assay buffer, TPP, MgCl2, NADH, triosephosphate isomerase, and glycerol-3-phosphate dehydrogenase.

-

Add the substrates xylulose 5-phosphate and ribose 5-phosphate to the cuvette.

-

Initiate the reaction by adding the transketolase enzyme sample.

-

Immediately monitor the decrease in absorbance at 340 nm using a spectrophotometer. The rate of NADH oxidation is proportional to the rate of glyceraldehyde 3-phosphate formation, and thus to the transketolase activity.

-

Calculate the enzyme activity based on the molar extinction coefficient of NADH (6220 M-1cm-1).

Visualizations of Key Pathways

The following diagrams, generated using the DOT language, illustrate the central role of this compound in metabolism.

Caption: The central role of S-7-P in the non-oxidative Pentose Phosphate Pathway.

Caption: S-7-P as a precursor in diverse secondary metabolic pathways.

Conclusion

The discovery of this compound by Horecker and his colleagues was a landmark achievement in biochemistry, providing a critical link in our understanding of the pentose phosphate pathway. From its initial identification as an intermediate in carbohydrate metabolism to its more recently appreciated role as a precursor for a wide range of bioactive secondary metabolites, S-7-P continues to be a molecule of significant interest to researchers. The experimental techniques pioneered in its discovery laid the foundation for modern metabolomics, and the ongoing study of its metabolic pathways holds promise for the development of new therapeutic agents and biotechnological applications. This guide serves as a comprehensive resource for professionals in the field, providing the historical context, key data, and experimental methodologies necessary to advance our understanding of this fascinating and important molecule.

References

- 1. Erythrocyte transketolase activity coefficient (ETKAC) assay protocol for the assessment of thiamine status - PMC [pmc.ncbi.nlm.nih.gov]

- 2. cyverse-network-analysis-tutorial.readthedocs-hosted.com [cyverse-network-analysis-tutorial.readthedocs-hosted.com]

- 3. gmhA this compound isomerase [Escherichia coli str. K-12 substr. MG1655] - Gene - NCBI [ncbi.nlm.nih.gov]

- 4. The formation of sedoheptulose phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Studies involving enzymic phosphorylation. 4. The conversion of d-ribose into d-ribose 5-phosphate by extracts of Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Enzymes of the pentose phosphate pathway in the mung-bean seedling - PMC [pmc.ncbi.nlm.nih.gov]

- 8. medium.com [medium.com]

- 9. Transketolase - Wikipedia [en.wikipedia.org]

- 10. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]

- 11. researchgate.net [researchgate.net]

- 12. Structure and function of sedoheptulose-7-phosphate isomerase, a critical enzyme for lipopolysaccharide biosynthesis and a target for antibiotic adjuvants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Sedoheptulose kinase regulates cellular carbohydrate metabolism by sedoheptulose 7-phosphate supply - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. dspace.library.uu.nl [dspace.library.uu.nl]

- 18. Two methods for determination of transketolase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. actascientific.com [actascientific.com]

The Role of D-Sedoheptulose 7-Phosphate in NADPH Production: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the function of D-Sedoheptulose 7-phosphate (S7P), a critical intermediate in the pentose (B10789219) phosphate (B84403) pathway (PPP). While not directly involved in the redox reactions that generate Nicotinamide Adenine Dinucleotide Phosphate (NADPH), S7P is integral to the metabolic network that sustains and regulates cellular NADPH production. This document details the biochemical context of S7P, its role in regenerating substrates for NADPH synthesis, quantitative metabolic data, detailed experimental protocols for its measurement, and visual diagrams of the involved pathways.

Introduction: The Pentose Phosphate Pathway and Cellular Redox Homeostasis

The pentose phosphate pathway (PPP) is a fundamental metabolic route that runs parallel to glycolysis.[1][2] Its primary functions are anabolic rather than catabolic, focusing on two principal outputs: the production of NADPH and the synthesis of pentose sugars, such as ribose 5-phosphate (R5P), which is a vital precursor for nucleotide and nucleic acid synthesis.[1][3]

NADPH serves as the main source of reducing equivalents for a multitude of biosynthetic reactions, including the synthesis of fatty acids and steroids.[4] Crucially, it is also essential for maintaining cellular redox homeostasis by regenerating the reduced form of glutathione, a key antioxidant that protects cells from oxidative damage.[2][5] The PPP accounts for approximately 60% of NADPH production in humans.[1]

The PPP is composed of two distinct phases:

-

The Oxidative Phase: An irreversible series of reactions that converts glucose 6-phosphate into ribulose 5-phosphate, generating two molecules of NADPH in the process.[1][6]

-

The Non-Oxidative Phase: A series of reversible sugar-phosphate interconversions that links the PPP with glycolysis.[6][7]

This compound is a key seven-carbon sugar phosphate intermediate that functions exclusively within the non-oxidative phase of the PPP.[8] Its role in NADPH production is indirect but indispensable: it facilitates the regeneration of glycolytic intermediates from pentose phosphates. This allows the cell to channel carbon flux back into the oxidative phase to maximize NADPH synthesis when cellular demand for reducing power outweighs the need for nucleotide precursors.

The Biochemical Nexus: this compound in the Non-Oxidative PPP

The non-oxidative branch of the PPP is a hub of carbon shuffling, catalyzed primarily by two enzymes: transketolase and transaldolase. These enzymes reversibly transfer two- and three-carbon units, respectively, between various sugar phosphates.[2][4] S7P is a central metabolite in these transformations.

2.1 Formation of this compound

S7P is formed in a reaction catalyzed by transketolase , which requires thiamine (B1217682) pyrophosphate (TPP) as a cofactor.[9][10] Transketolase transfers a two-carbon ketol group from a ketose donor, xylulose 5-phosphate (Xu5P), to an aldose acceptor, ribose 5-phosphate (R5P).

-

Reaction: Ribose 5-phosphate (C5) + Xylulose 5-phosphate (C5) ⇔ Sedoheptulose 7-phosphate (C7) + Glyceraldehyde 3-phosphate (G3P)[4][11]

2.2 Consumption of this compound

S7P then serves as a substrate for transaldolase . This enzyme catalyzes the transfer of a three-carbon dihydroxyacetone group from the ketose S7P to the aldose glyceraldehyde 3-phosphate.

-

Reaction: Sedoheptulose 7-phosphate (C7) + Glyceraldehyde 3-phosphate (C3) ⇔ Erythrose 4-phosphate (E4P) + Fructose (B13574) 6-phosphate (F6P)[9][12]

These reversible reactions allow the metabolic fate of glucose 6-phosphate to be highly flexible, adapting to the specific needs of the cell for either NADPH, R5P, or ATP.

The Indirect but Critical Function: Regenerating Substrates for NADPH Production

The connection between S7P and NADPH synthesis becomes evident when the cell's primary requirement is for NADPH. In such scenarios, the non-oxidative PPP, featuring S7P, operates to convert the pentose phosphates produced during the oxidative phase back into glucose 6-phosphate, which can re-enter the oxidative phase. This creates a metabolic loop that can completely oxidize glucose to CO₂ while maximizing the yield of NADPH.[6]

The sequence of this regenerative loop is as follows:

-

Oxidative Phase: Six molecules of glucose 6-phosphate are converted to six molecules of ribulose 5-phosphate, yielding twelve molecules of NADPH and six molecules of CO₂.

-

Isomerization: The six molecules of ribulose 5-phosphate are converted into two molecules of R5P and four molecules of Xu5P.

-

Non-Oxidative Rearrangement: Through the actions of transketolase and transaldolase, involving S7P as an intermediate, these six 5-carbon sugars are rearranged to form five 6-carbon sugars (fructose 6-phosphate).

-

Regeneration: The fructose 6-phosphate molecules are then converted back into glucose 6-phosphate, which can enter another round of the oxidative PPP.

This cycling mechanism underscores the importance of S7P. By participating in the interconversion of sugar phosphates, S7P ensures that the carbon skeletons from the oxidative phase are not wasted and can be efficiently recycled to sustain a high rate of NADPH production.

Figure 1: Overview of the Pentose Phosphate Pathway.

Figure 2: Regenerative loop for maximal NADPH production.

Quantitative Data Summary

The concentration and flux of metabolites through the PPP are tightly regulated and can vary significantly based on cell type and metabolic state. The data below illustrates the central role of S7P by showing its accumulation in a mutant strain lacking a key enzyme that consumes it.

Table 1: Steady-State Concentrations of Key Sugar Phosphates in E. coli [13]

| Metabolite | Wild-Type (WT) Strain (mM) | ΔtktAB Δzwf Strain (mM) | Fold Change |

| Sedoheptulose 7-Phosphate (S7P) | ~ 0.1 | ~ 3.0 | ~ 30x |

| Ribose 5-Phosphate (R5P) | ~ 0.5 | ~ 0.8 | ~ 1.6x |

| Xylulose 5-Phosphate (Xu5P) | ~ 0.2 | ~ 0.3 | ~ 1.5x |

| Fructose 6-Phosphate (F6P) | ~ 1.5 | ~ 0.5 | ~ 0.33x |

| Glyceraldehyde 3-Phosphate (G3P) | ~ 0.15 | ~ 0.05 | ~ 0.33x |

Data derived from a study on E. coli strains, where the deletion of transketolase (tktAB) and glucose-6-phosphate dehydrogenase (zwf) genes led to a significant accumulation of S7P, confirming its position as a key intermediate whose flux is tightly controlled.[13]

Experimental Protocols

Accurate measurement of S7P and NADPH is crucial for studying the dynamics of the PPP. Below are detailed methodologies for these key assays.

5.1 Protocol: Quantification of Sedoheptulose 7-Phosphate via LC-MS/MS

This protocol outlines a general method for the extraction and measurement of phosphorylated sugars from cell culture.

1. Metabolite Extraction: a. Culture 5-10 x 10⁶ cells to the desired state. b. Rapidly quench metabolic activity by washing cells with ice-cold phosphate-buffered saline (PBS). c. Immediately add 1 mL of ice-cold extraction solvent (e.g., 80:20 methanol:water) to the cell pellet. d. Vortex vigorously for 1 minute, then incubate at -20°C for 30 minutes to ensure cell lysis and protein precipitation. e. Centrifuge at 16,000 x g for 10 minutes at 4°C. f. Collect the supernatant containing the polar metabolites and transfer to a new tube. g. Dry the extract completely using a vacuum concentrator.

2. LC-MS/MS Analysis: a. Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of LC-MS grade water or initial mobile phase. b. Inject the sample onto a liquid chromatography system equipped with a column suitable for polar metabolite separation (e.g., a HILIC or anion-exchange column). c. Elute the metabolites using a gradient of appropriate mobile phases (e.g., acetonitrile (B52724) and ammonium (B1175870) acetate (B1210297) buffer). d. Detect S7P using a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode.

- Parent Ion (Q1): m/z 289.0 (for [M-H]⁻)

- Fragment Ion (Q3): m/z 97.0 (for [PO₃]⁻) or other characteristic fragments. e. Quantify the S7P concentration by comparing the peak area to a standard curve generated with known concentrations of pure S7P standard.

5.2 Protocol: Fluorometric Assay for NADP⁺/NADPH Ratio

This protocol is based on the principle of enzymatic cycling reactions, which amplify the signal for sensitive detection.[14][15]

1. Sample Preparation and Extraction: a. Harvest 1-5 x 10⁶ cells and wash with cold PBS. b. To measure total NADP⁺ + NADPH, lyse the cell pellet in 200 µL of a suitable extraction buffer. c. To measure NADPH and NADP⁺ separately, two parallel extractions are required:

- NADPH Extraction: Lyse a separate cell pellet in 100 µL of base extraction buffer (e.g., 0.1 N NaOH) and heat at 80°C for 60 minutes to destroy NADP⁺. Cool and neutralize with 20 µL of acid buffer (e.g., 0.1 N HCl).[15]

- NADP⁺ Extraction: Lyse a third cell pellet in 100 µL of acid extraction buffer (e.g., 0.1 N HCl) and heat at 80°C for 60 minutes to destroy NADPH. Cool and neutralize with 20 µL of base buffer (e.g., 0.1 N NaOH).[15] d. Centrifuge all lysates at 14,000 rpm for 5 minutes to remove debris. Use the supernatant for the assay. A 10 kDa spin filter can be used to deproteinate the sample.[15]

2. Assay Procedure: a. Prepare a standard curve using known concentrations of NADP⁺ (e.g., 0 to 1 µM). b. In a 96-well black microplate, add 25 µL of standards or extracted samples per well. c. Prepare a reaction mixture containing a fluorometric probe, NADP cycling enzyme, and substrate according to the manufacturer's instructions (e.g., Abcam ab176724, Cell Biolabs, Inc. NADP+/NADPH Assay Kit).[14][15] d. Add 75 µL of the reaction mixture to each well. e. Incubate the plate for 1-2 hours at room temperature, protected from light. f. Measure the fluorescence using a microplate reader at an appropriate excitation/emission wavelength (e.g., Ex/Em = 540/590 nm).

3. Data Analysis: a. Subtract the fluorescence of the blank from all readings. b. Plot the standard curve (fluorescence vs. concentration). c. Determine the concentration of NADP⁺ and/or NADPH in the samples from the standard curve. d. Calculate the NADP⁺/NADPH ratio using the values from the separately extracted samples.

Figure 3: Experimental workflow for NADP+/NADPH ratio assay.

Conclusion

This compound is a pivotal, albeit indirect, player in the cellular production of NADPH. As a central intermediate of the non-oxidative pentose phosphate pathway, its formation and consumption are essential for the metabolic plasticity that allows cells to adapt to varying demands for reductive power and biosynthetic precursors. The reactions involving S7P, catalyzed by transketolase and transaldolase, enable the complete oxidation of glucose for maximal NADPH yield by regenerating the initial substrate of the oxidative PPP, glucose 6-phosphate. For researchers and drug development professionals, understanding the flux through S7P and its associated enzymes offers potential targets for modulating cellular redox balance and biosynthetic capacity, with implications for diseases characterized by oxidative stress and altered metabolism, such as cancer and neurodegenerative disorders.

References

- 1. Pentose phosphate pathway - Wikipedia [en.wikipedia.org]

- 2. microbenotes.com [microbenotes.com]

- 3. Khan Academy [khanacademy.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. bio.libretexts.org [bio.libretexts.org]

- 6. The pentose phosphate pathway in health and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pentose phosphate pathway (non-oxidative branch) | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Sedoheptulose 7-phosphate - Wikipedia [en.wikipedia.org]

- 9. mcb.berkeley.edu [mcb.berkeley.edu]

- 10. echemi.com [echemi.com]

- 11. Transketolase - Wikipedia [en.wikipedia.org]

- 12. brainly.com [brainly.com]

- 13. researchgate.net [researchgate.net]

- 14. NADP/NADPH Assay Kit (Fluorometric) (ab176724) | Abcam [abcam.com]

- 15. cellbiolabs.com [cellbiolabs.com]

The Crossroads of Carbon Metabolism: A Technical Guide to D-Sedoheptulose 7-Phosphate and its Pivotal Link to Nucleotide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

The intricate network of cellular metabolism ensures the provision of essential biomolecules for growth, proliferation, and maintenance. Central to this network is the pentose (B10789219) phosphate (B84403) pathway (PPP), a critical route for glucose metabolism that runs parallel to glycolysis. A key, yet often overlooked, intermediate of the non-oxidative branch of the PPP is D-Sedoheptulose 7-phosphate (S7P). This seven-carbon sugar phosphate stands at a crucial metabolic juncture, directly influencing the biosynthesis of nucleotides through the production of its downstream product, ribose-5-phosphate (B1218738). This technical guide provides an in-depth exploration of the synthesis and metabolic fate of this compound, its enzymatic regulation by transketolase and transaldolase, and its ultimate connection to the de novo synthesis of purine (B94841) and pyrimidine (B1678525) nucleotides. We present a compilation of quantitative data on enzyme kinetics and metabolite concentrations, detailed experimental protocols for the characterization of key PPP enzymes and metabolic flux analysis, and visual diagrams of the associated biochemical pathways to offer a comprehensive resource for researchers in cellular metabolism and drug discovery.

Introduction

The pentose phosphate pathway (PPP) is a fundamental metabolic pathway that serves two primary functions: the production of NADPH for reductive biosynthesis and antioxidant defense, and the generation of precursor molecules for nucleotide and aromatic amino acid synthesis.[1][2] The PPP is divided into an oxidative and a non-oxidative branch. The oxidative phase irreversibly converts glucose-6-phosphate to ribulose-5-phosphate, generating two molecules of NADPH. The non-oxidative phase consists of a series of reversible reactions that interconvert pentose phosphates and glycolytic intermediates.[3]

This compound (S7P) is a central intermediate in the non-oxidative PPP. It is synthesized by the enzyme transketolase and is a substrate for transaldolase.[4][5] The metabolic flux through these reactions is critical for maintaining a pool of ribose-5-phosphate (R5P), the direct precursor for the synthesis of phosphoribosyl pyrophosphate (PRPP), which is essential for the de novo synthesis of purine and pyrimidine nucleotides.[3][6] Consequently, the regulation of S7P metabolism has profound implications for cellular processes that require high rates of nucleotide synthesis, such as cell proliferation and DNA replication, making it a potential target for therapeutic intervention in diseases like cancer.[7]

This guide will delve into the core biochemistry of S7P, its enzymatic regulation, and its direct linkage to nucleotide biosynthesis, providing researchers with the foundational knowledge and practical methodologies to investigate this critical metabolic nexus.

The Role of this compound in the Pentose Phosphate Pathway

This compound is synthesized and consumed in the non-oxidative branch of the pentose phosphate pathway through the actions of two key enzymes: transketolase and transaldolase. These enzymes catalyze the transfer of two- and three-carbon units, respectively, between sugar phosphates.[8][9][10]

Transketolase (EC 2.2.1.1): This thiamine (B1217682) pyrophosphate (TPP)-dependent enzyme catalyzes two reversible reactions involving S7P:

-

Formation of S7P: Transketolase transfers a two-carbon ketol group from xylulose-5-phosphate (X5P) to ribose-5-phosphate (R5P), yielding glyceraldehyde-3-phosphate (G3P) and sedoheptulose-7-phosphate (S7P).[4][11]

-

Consumption of S7P (in the reverse direction): Transketolase can also transfer a two-carbon unit from S7P to G3P to form R5P and X5P.[12]

Transaldolase (EC 2.2.1.2): This enzyme catalyzes the reversible transfer of a three-carbon dihydroxyacetone group from S7P to glyceraldehyde-3-phosphate (G3P), producing erythrose-4-phosphate (E4P) and fructose-6-phosphate (B1210287) (F6P).[5][9][10]

The interplay of these reactions allows the cell to dynamically manage the flux of carbon through the PPP to meet the cellular demands for NADPH and nucleotide precursors.

Signaling Pathways and Logical Relationships

The flow of metabolites through the non-oxidative PPP, including the synthesis and degradation of S7P, is a dynamic process influenced by the availability of substrates and the allosteric regulation of its enzymes. The ultimate output of this branch of the PPP is the production of ribose-5-phosphate, the precursor for nucleotide synthesis.

Quantitative Data

A quantitative understanding of the pentose phosphate pathway is crucial for evaluating its contribution to nucleotide synthesis under various physiological and pathological conditions. This section presents a summary of key quantitative data, including enzyme kinetic parameters and intracellular metabolite concentrations.

Enzyme Kinetic Parameters

The Michaelis-Menten constant (Km) and maximum velocity (Vmax) are fundamental parameters that describe the kinetics of enzyme-catalyzed reactions. The following table summarizes reported kinetic parameters for human transketolase and transaldolase.

| Enzyme | Substrate | Km (mM) | Vmax (µmol/min/mg) | Organism/Tissue | Reference |

| Transketolase | Ribose-5-phosphate | 0.3 | - | Human Liver | [13] |

| Xylulose-5-phosphate | 0.5 | - | Human Liver | [13] | |

| Thiamine Pyrophosphate (TDP) | 0.000065 | - | Human Erythrocyte | [14] | |

| Transaldolase | Sedoheptulose-7-phosphate | - | - | - | - |

| Erythrose-4-phosphate | 0.13 | - | Human Liver | [13] | |

| Fructose-6-phosphate | 0.30 - 0.35 | - | Human Liver | [13] | |

| Fructose-6-phosphate | 0.65 ± 0.09 | 12.0 ± 0.5 | Methanocaldococcus jannaschii | [15] | |

| Erythrose-4-phosphate | 0.0278 ± 0.0043 | 12.0 ± 0.5 | Methanocaldococcus jannaschii | [15] |

Intracellular Metabolite Concentrations and Metabolic Flux

Metabolic flux analysis using stable isotope tracers, such as 13C-labeled glucose, provides a dynamic view of the flow of carbon through metabolic pathways.[16] The data generated from such studies, combined with measurements of intracellular metabolite concentrations, offer insights into the regulation of the PPP.

| Cell Line / Tissue | Condition | Sedoheptulose-7-phosphate (Relative Abundance) | Ribose-5-phosphate (Relative Abundance) | PPP Flux (% of Glucose Uptake) | Reference |

| Clear Cell-Renal Cell Carcinoma (ccRCC) | Tumor Tissue | Significantly Higher | Significantly Higher | - | [17] |

| Normal Renal Tissue | Adjacent to Tumor | Lower | Lower | - | [17] |

| MCF-7 Breast Cancer Cells | - | - | - | Varies with conditions | [16] |

| Sinorhizobium meliloti | Wild-Type (Glucose) | ~1.0 | ~1.0 | - | [1] |

| Escherichia coli | Wild-Type | ~0.1 mM | - | - | [18] |

| Escherichia coli | ΔtktAB Δzwf + PKT | ~3.0 mM | - | - | [18] |

Note: Absolute concentrations and flux values are highly dependent on the cell type, growth conditions, and analytical methods used. The data presented here are illustrative.

Experimental Protocols

This section provides detailed methodologies for key experiments to investigate the role of this compound and its connection to nucleotide synthesis.

Spectrophotometric Assay for Transketolase Activity

This protocol is adapted from methods used for measuring erythrocyte transketolase activity and can be modified for purified enzyme or cell lysates.[6][19][20] The assay measures the consumption of NADH in a coupled enzymatic reaction.

Principle: Transketolase converts ribose-5-phosphate and xylulose-5-phosphate to glyceraldehyde-3-phosphate and sedoheptulose-7-phosphate. The glyceraldehyde-3-phosphate is then converted to glycerol-3-phosphate by glycerol-3-phosphate dehydrogenase, a reaction that oxidizes NADH to NAD+. The decrease in absorbance at 340 nm due to NADH oxidation is monitored spectrophotometrically.

Reagents:

-

Tris-HCl buffer (50 mM, pH 7.6)

-

Ribose-5-phosphate (50 mM)

-

Xylulose-5-phosphate (20 mM) - Note: Can be generated in situ from ribose-5-phosphate by the action of endogenous isomerases and epimerases in cell lysates.[6]

-

Thiamine pyrophosphate (TPP) (1 mM)

-

MgCl2 (100 mM)

-

NADH (10 mM)

-

Glycerol-3-phosphate dehydrogenase/triosephosphate isomerase (auxiliary enzymes)

-

Enzyme sample (purified transketolase or cell lysate)

Procedure:

-

Prepare a reaction mixture containing Tris-HCl buffer, MgCl2, TPP, NADH, and the auxiliary enzymes in a cuvette.

-

Add the substrate(s) (ribose-5-phosphate and/or xylulose-5-phosphate).

-

Incubate the mixture at 37°C for 5 minutes to allow for temperature equilibration.

-

Initiate the reaction by adding the enzyme sample.

-

Immediately monitor the decrease in absorbance at 340 nm for 5-10 minutes using a spectrophotometer with a temperature-controlled cuvette holder.

-

Calculate the rate of NADH consumption from the linear portion of the absorbance curve using the Beer-Lambert law (εNADH at 340 nm = 6220 M-1cm-1).

Spectrophotometric Assay for Transaldolase Activity

This protocol is based on a coupled enzyme assay where the product, glyceraldehyde-3-phosphate, is measured.[3]

Principle: Transaldolase catalyzes the reaction between fructose-6-phosphate and erythrose-4-phosphate to produce sedoheptulose-7-phosphate and glyceraldehyde-3-phosphate. The glyceraldehyde-3-phosphate is then converted to dihydroxyacetone phosphate by triosephosphate isomerase, which is subsequently reduced to α-glycerophosphate by α-glycerophosphate dehydrogenase, oxidizing NADH to NAD+. The decrease in absorbance at 340 nm is monitored.

Reagents:

-

Glycylglycine (B550881) buffer (250 mM, pH 7.7)

-

D-Fructose-6-phosphate (200 mM)

-

D-Erythrose-4-phosphate (100 mM)

-

MgCl2 (300 mM)

-

NADH (10 mM)

-

α-Glycerophosphate dehydrogenase/triosephosphate isomerase (auxiliary enzymes)

-

Enzyme sample (purified transaldolase or cell lysate)

Procedure:

-

Prepare a reaction mixture in a cuvette containing glycylglycine buffer, MgCl2, NADH, and the auxiliary enzymes.

-

Add the substrates, D-fructose-6-phosphate and D-erythrose-4-phosphate.

-

Incubate at 25°C for 5 minutes.

-

Initiate the reaction by adding the transaldolase sample.

-

Monitor the decrease in absorbance at 340 nm for approximately 5 minutes.

-

Calculate the rate of reaction from the linear portion of the curve.

13C-Metabolic Flux Analysis of the Pentose Phosphate Pathway

This protocol provides a general workflow for a 13C-metabolic flux analysis (MFA) experiment to quantify the flux through the PPP.[2][9][21]

Principle: Cells are cultured in a medium containing a 13C-labeled substrate, typically [1,2-13C2]glucose. As the labeled glucose is metabolized, the 13C atoms are incorporated into downstream metabolites of the PPP and glycolysis. The mass isotopomer distribution of these metabolites is then measured by mass spectrometry (MS). Computational modeling is used to calculate the metabolic fluxes that best fit the observed labeling patterns.

Procedure:

-

Cell Culture and Isotope Labeling:

-

Culture cells to the desired density.

-

Replace the standard medium with a medium containing the 13C-labeled glucose tracer.

-

Incubate the cells for a sufficient time to reach isotopic steady state (typically several cell doubling times).

-

-

Metabolite Extraction:

-

Rapidly quench metabolism by aspirating the medium and adding an ice-cold quenching solution (e.g., 80% methanol).

-

Lyse the cells and extract the intracellular metabolites.

-

Centrifuge to pellet cell debris and collect the supernatant containing the metabolites.

-

-

LC-MS/MS Analysis:

-

Analyze the metabolite extracts using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Separate the phosphorylated sugars using an appropriate chromatography method (e.g., HILIC or ion-pair reversed-phase).[22]

-

Detect and quantify the different mass isotopomers of the PPP intermediates (e.g., S7P, R5P).

-

-

Data Analysis and Flux Calculation:

-

Correct the raw mass isotopomer distribution data for the natural abundance of 13C.

-

Use metabolic flux analysis software to calculate the net fluxes through the reactions of the PPP and glycolysis.

-

References